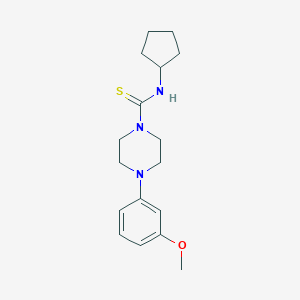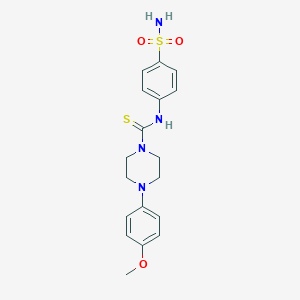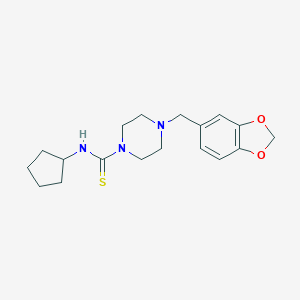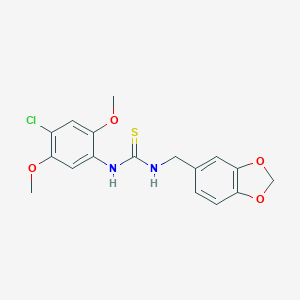
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea, commonly known as UMB68, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiourea derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Wirkmechanismus
The mechanism of action of UMB68 involves the inhibition of tubulin polymerization, which is a critical process for cell division and proliferation. UMB68 binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and disrupts the normal cell division process. This leads to cell cycle arrest and apoptosis in cancer cells. In addition, UMB68 has been shown to inhibit the activity of several enzymes that are involved in angiogenesis, including matrix metalloproteinases and vascular endothelial growth factor receptors.
Biochemical and Physiological Effects:
UMB68 has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, inhibition of angiogenesis, and suppression of tumor growth and metastasis. In addition, UMB68 has been shown to have low toxicity in normal cells, which is a desirable characteristic for anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
UMB68 has several advantages for lab experiments, including its potent anticancer activity, low toxicity in normal cells, and well-defined mechanism of action. However, UMB68 also has some limitations, including its poor solubility in water and its relatively short half-life in vivo. These limitations can be overcome by modifying the chemical structure of UMB68 or by using appropriate drug delivery systems.
Zukünftige Richtungen
There are several future directions for the research on UMB68, including the development of novel analogs with improved pharmacological properties, the investigation of its potential applications in combination with other anticancer drugs, and the exploration of its therapeutic potential for other diseases, such as infectious diseases and inflammatory disorders. In addition, the development of appropriate drug delivery systems and the optimization of dosing regimens are also important areas of research for UMB68.
Synthesemethoden
The synthesis of UMB68 involves the reaction between 4-chloro-2,5-dimethoxybenzaldehyde and 1,3-benzodioxole-5-carboxylic acid hydrazide, followed by the addition of thiourea. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of the desired product. The purity and identity of the compound are confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
UMB68 has been studied extensively for its potential therapeutic applications, particularly for cancer treatment. It has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. UMB68 has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, which are two key mechanisms of action for anticancer drugs. In addition, UMB68 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea |
|---|---|
Molekularformel |
C17H17ClN2O4S |
Molekulargewicht |
380.8 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-chloro-2,5-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C17H17ClN2O4S/c1-21-14-7-12(15(22-2)6-11(14)18)20-17(25)19-8-10-3-4-13-16(5-10)24-9-23-13/h3-7H,8-9H2,1-2H3,(H2,19,20,25) |
InChI-Schlüssel |
VKJCXQJXRZEQIU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC3=C(C=C2)OCO3)OC)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC3=C(C=C2)OCO3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide](/img/structure/B216366.png)
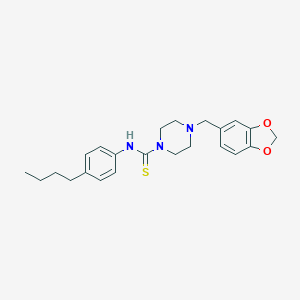
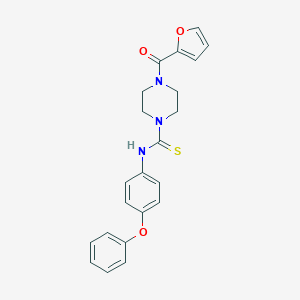
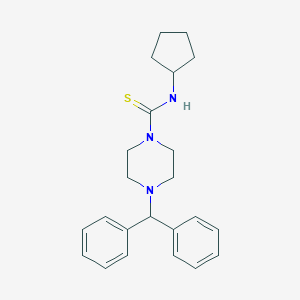
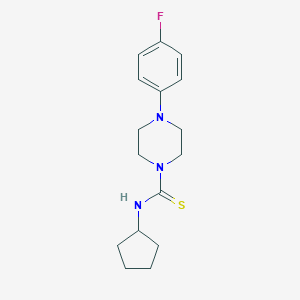
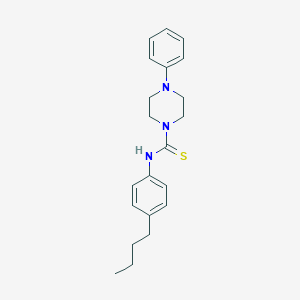
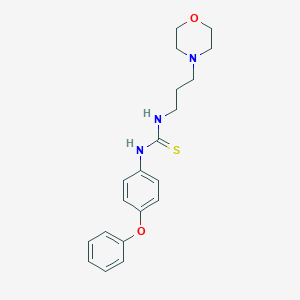
![N-(4-butylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B216376.png)
![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)
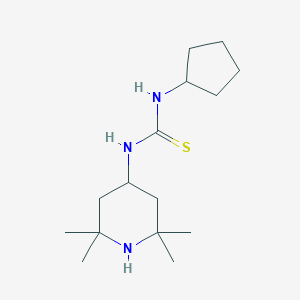
![1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)
